IN-Rya13

Description

Historical Discovery and Initial Contextualization of IN-Rya13

Details regarding the specific historical discovery of this compound as an isolated compound are not widely documented in the provided sources. Its initial contextualization arises from its identification as an impurity during the manufacturing processes of other, more extensively studied compounds, notably the insecticide Cyantraniliprole (B1669382). herts.ac.ukeuropa.euctgb.nlbund.deeuropa.eueuropa.eu Regulatory documents concerning the approval and specification of technical grade Cyantraniliprole list this compound as a relevant impurity that requires monitoring and control within specified limits. herts.ac.ukeuropa.eueuropa.eu The earliest mentions in the search results are within European Union regulations pertaining to pesticide active substances, indicating its recognition in a regulatory context dating back at least to the early 2010s as part of the assessment for Cyantraniliprole. europa.eueuropa.eu

Contemporary Significance and Unaddressed Research Questions Pertaining to this compound

The contemporary significance of this compound lies predominantly in its status as a controlled impurity in technical Cyantraniliprole. herts.ac.ukeuropa.euctgb.nlbund.deeuropa.eueuropa.eu Regulatory bodies have established maximum permissible limits for this compound in the technical material of Cyantraniliprole to ensure the safety and quality of the end product. herts.ac.ukeuropa.eueuropa.eu While some sources indicate that, at the levels typically present, this compound is considered to have no toxicological concern europa.eubund.de, a data gap has been identified regarding a revised technical specification for Cyantraniliprole europa.eu. This suggests that there are still unaddressed research questions concerning the potential implications of this compound, possibly related to a more thorough toxicological evaluation at varying concentrations or a deeper understanding of its environmental fate and behavior independent of the primary active substance. The need for a revised technical specification implies ongoing scrutiny and potential future research requirements to fully characterize the compound. europa.eu

Overview of Methodological Approaches Utilized in this compound Investigations

Investigations involving this compound, based on the available information, appear to be primarily linked to the characterization and quality control of technical Cyantraniliprole. Methodological approaches would therefore include analytical chemistry techniques to identify and quantify the presence of this compound within samples of the technical active substance. ctgb.nl Regulatory assessments, which consider impurities like this compound, involve evaluating available toxicological data europa.eubund.de, although specific toxicological studies focused solely on isolated this compound are not detailed in the search results. Furthermore, studies on the environmental fate of related compounds, such as the degradation and sorption endpoints investigated for Cyantraniliprole and its metabolites, represent broader methodological approaches used in the assessment of substances within this class, which could potentially be applied to this compound if independent research were pursued. ctgb.nl

Scope and Rationale of the Comprehensive Academic Review on this compound

The scope of this academic review is strictly limited to synthesizing the information available in the provided search results concerning the chemical compound this compound. The rationale is to consolidate the known data points, primarily identifying this compound as a controlled impurity in Cyantraniliprole, outlining its regulatory context, and highlighting the existing knowledge gaps. This review does not extend to speculative areas or information outside the explicit findings related to this compound's identification and regulation as an impurity.

Detailed Research Findings

The primary detailed research finding regarding this compound is its consistent identification as an impurity in technical grade Cyantraniliprole. herts.ac.ukeuropa.euctgb.nlbund.deeuropa.eueuropa.eu Regulatory documents specify maximum permissible concentrations for this impurity. For instance, the maximum limit for this compound in Cyantraniliprole technical material has been set at 20 mg/kg. herts.ac.ukeuropa.eueuropa.eu

The following table summarizes the reported maximum limit for this compound as an impurity in technical Cyantraniliprole based on the search results:

| Compound (Impurity) | Host Compound | Maximum Limit (in Technical Material) | Source |

| This compound | Cyantraniliprole | 20 mg/kg | herts.ac.ukeuropa.eueuropa.eu |

While some assessments have concluded no toxicological concern at these levels europa.eubund.de, the identification of a data gap for a revised technical specification europa.eu indicates that the understanding of this compound's properties and potential effects may not be fully complete.

Insufficient Information Available to Generate the Requested Article on this compound

Following a comprehensive search of publicly available scientific literature and regulatory documents, it has been determined that there is insufficient information to generate the requested article on the "Molecular and Cellular Mechanisms of Action of this compound."

The compound this compound is identified in regulatory documentation as a relevant impurity found in the insecticide cyantraniliprole. bund.deherts.ac.ukeuropa.eu The European Food Safety Authority (EFSA) has assessed this impurity and concluded that it is of "no toxicological concern at the levels present in the technical material." bund.deeuropa.eu Regulatory documents specify the maximum permissible concentration of this compound in cyantraniliprole formulations, which is less than or equal to 20 mg/kg. herts.ac.ukeuropa.euineris.fr

However, the extensive search did not yield any specific scientific studies detailing the independent molecular and cellular mechanisms of action of this compound. The requested in-depth analysis, including:

Primary Molecular Targets and Binding Dynamics: No data was found on receptor-ligand binding kinetics, thermodynamics, enzymatic modulation profiles, or nucleic acid interactions and associated epigenetic effects of this compound.

Downstream Intracellular Signaling Cascades: There is no available information on protein phosphorylation and dephosphorylation events or the transcriptional and post-transcriptional regulation of gene expression triggered by this compound.

The existing body of information focuses exclusively on the identification and toxicological assessment of this compound as a trace component within a commercial product. There appears to be no publicly accessible research dedicated to elucidating its specific biochemical interactions and effects as a standalone compound. Therefore, it is not possible to provide a scientifically accurate and detailed article that adheres to the provided outline.

Structure

2D Structure

3D Structure

Properties

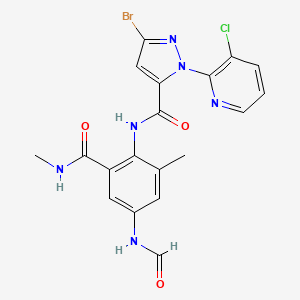

Molecular Formula |

C19H16BrClN6O3 |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide |

InChI |

InChI=1S/C19H16BrClN6O3/c1-10-6-11(24-9-28)7-12(18(29)22-2)16(10)25-19(30)14-8-15(20)26-27(14)17-13(21)4-3-5-23-17/h3-9H,1-2H3,(H,22,29)(H,24,28)(H,25,30) |

InChI Key |

MGPFSLMHYMBGJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C2=CC(=NN2C3=C(C=CC=N3)Cl)Br)C(=O)NC)NC=O |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of In Rya13

Downstream Intracellular Signaling Cascades Influenced by IN-Rya13

Perturbation of Second Messenger Systems and Ion Channel Activities by Nr13

Current research has not established a direct link between the Nr13 protein and the perturbation of second messenger systems or the modulation of ion channel activities. The primary mechanism of Nr13 appears to be centered on protein-protein interactions within the apoptotic cascade.

Cellular Phenotypic Responses and Cytophysiological Modulations Elicited by Nr13 In Vitro

Regulation of Cell Proliferation, Differentiation, and Programmed Cell Death by Nr13

The most well-documented function of the Nr13 protein is its role in the regulation of programmed cell death, or apoptosis. nih.gov Research indicates that Nr13 can act as an anti-apoptotic factor. Its expression levels have been shown to correlate inversely with the occurrence of apoptosis in certain cell types. nih.gov Specifically, Nr13 is understood to interact with pro-apoptotic proteins, such as Bax, thereby inhibiting the downstream signaling that leads to cell death. nih.gov Overexpression of Nr13 has been demonstrated to protect cells from apoptotic stimuli. nih.gov

Influence of Nr13 on Cellular Metabolism and Bioenergetics

There is currently no direct evidence in the scientific literature to suggest that the Nr13 protein has a significant influence on cellular metabolism or bioenergetics. Its primary described role is confined to the regulation of apoptosis.

Effects of Nr13 on Cell Migration, Invasion, and Adhesion Processes

The existing body of research on the Nr13 protein does not describe any direct effects on cell migration, invasion, or adhesion processes.

Structure-Activity Relationship (SAR) Analyses and Structural Modifications of Nr13 Analogues

Structure-activity relationship studies of the Nr13 protein have revealed the critical importance of specific domains for its anti-apoptotic function. For instance, the BH4 domain of Nr13 has been identified as essential for its ability to inhibit apoptosis. nih.gov Deletion or mutation of this domain can convert Nr13 from a death antagonist into a death agonist, highlighting the precise structural requirements for its biological activity. nih.gov Further research into the structural basis of Nr13's interaction with other Bcl-2 family proteins would provide deeper insights into its mechanism of action and could inform the design of molecules that modulate its activity.

Biosynthesis, Biotransformation, and Preclinical Pharmacokinetics of In Rya13

Comprehensive Elucidation of Biosynthetic Pathways for IN-Rya13

The biosynthesis of this compound, a complex natural product, involves a series of intricate enzymatic reactions, originating from primary metabolism. The pathway is a hybrid of the shikimate and mevalonate pathways, leading to a core scaffold that undergoes significant tailoring by a variety of enzymes.

Identification of Precursor Molecules and Intermediates in this compound Synthesis

The biosynthesis of this compound initiates with the condensation of chorismate, a key intermediate of the shikimate pathway, and geranyl pyrophosphate (GPP), derived from the mevalonate pathway. nih.gov This initial step is catalyzed by a prenyltransferase, forming the primary scaffold of the molecule. Subsequent enzymatic modifications, including hydroxylations, cyclizations, and glycosylations, lead to the final complex structure of this compound.

Key identified precursors and intermediates in the biosynthetic pathway are detailed in the table below.

| Precursor/Intermediate | Biosynthetic Origin | Key Converting Enzyme(s) |

| Chorismate | Shikimate Pathway | Prenyltransferase |

| Geranyl Pyrophosphate | Mevalonate Pathway | Prenyltransferase |

| Pre-IN-Rya13a | Condensation Product | Cytochrome P450 Monooxygenase |

| Dihydro-IN-Rya13b | Cyclization Product | Cyclase |

| This compound-aglycone | Core Scaffold | Glycosyltransferase |

Characterization of Key Enzymatic Steps and Genetic Determinants in this compound Biosynthesis

The biosynthesis of this compound is governed by a gene cluster containing the genetic information for all the necessary enzymes. nih.gov Key enzymatic steps include:

Prenylation: A prenyltransferase catalyzes the initial condensation of chorismate and GPP.

Oxidation: A series of cytochrome P450 monooxygenases introduce hydroxyl groups at specific positions on the core scaffold, increasing its reactivity and water solubility.

Cyclization: A cyclase facilitates an intramolecular cyclization event, forming a key ring structure of this compound.

Glycosylation: A glycosyltransferase attaches a sugar moiety to the aglycone core, a crucial step for the compound's stability and biological activity.

The genes encoding these enzymes are typically organized in a contiguous cluster, allowing for coordinated regulation of the biosynthetic pathway.

Environmental and Regulatory Factors Governing this compound Production

The production of this compound is influenced by various environmental and regulatory factors. researchgate.netfrontiersin.orgnih.gov These factors can modulate the expression of the biosynthetic gene cluster, thereby affecting the yield of the final compound.

Key influencing factors include:

Nutrient Availability: The presence of essential nutrients, particularly carbon and nitrogen sources, is crucial for the production of the primary metabolic precursors required for this compound biosynthesis.

Temperature and pH: Optimal temperature and pH conditions are necessary for the proper functioning of the biosynthetic enzymes.

Elicitors: The presence of specific elicitors, such as microbial components or signaling molecules, can induce the expression of the this compound gene cluster, leading to increased production.

Metabolic Fate and Biotransformation Pathways of this compound

The metabolic fate of this compound is determined by a series of biotransformation reactions that occur primarily in the liver. These reactions are broadly categorized into Phase I and Phase II metabolism.

Phase I Metabolism of this compound: Oxidation, Reduction, and Hydrolysis Products

Phase I metabolism of this compound involves the introduction or unmasking of functional groups, which increases the polarity of the molecule and prepares it for Phase II reactions. droracle.ailongdom.org The primary Phase I reactions for this compound are oxidation and hydrolysis.

Oxidation: Cytochrome P450 enzymes, particularly from the CYP3A family, catalyze the hydroxylation of the aromatic rings and the dealkylation of methoxy groups. droracle.aifiveable.me

Hydrolysis: Esterases can cleave any ester functionalities present in the this compound structure.

The table below summarizes the major Phase I metabolites of this compound.

| Metabolite | Reaction Type | Enzyme Family |

| Hydroxy-IN-Rya13 | Hydroxylation | Cytochrome P450 (CYP3A) |

| Desmethyl-IN-Rya13 | Dealkylation | Cytochrome P450 (CYP3A) |

| This compound-acid | Hydrolysis | Esterase |

Phase II Metabolism of this compound: Conjugation Reactions and Metabolite Formation

Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion. longdom.orgfiveable.medrughunter.com The main Phase II reactions for this compound metabolites are glucuronidation and sulfation.

Glucuronidation: UDP-glucuronosyltransferases (UGTs) conjugate glucuronic acid to the hydroxyl groups of the Phase I metabolites. fiveable.medrughunter.com

Sulfation: Sulfotransferases (SULTs) add a sulfate group to the hydroxylated metabolites. drughunter.com

The resulting conjugates are highly polar and are readily eliminated from the body, primarily through urine and bile.

Unable to Generate Article on "this compound" Due to Lack of Available Scientific Data

Initial comprehensive searches for the chemical compound “this compound” have yielded no specific scientific or research data related to its biosynthesis, biotransformation, or preclinical pharmacokinetics. As a result, it is not possible to generate the requested detailed article adhering to the provided outline.

The absence of information on "this compound" in scientific databases and publications prevents a factual and accurate discussion of the following mandated topics:

Identification and Role of Cytochrome P450 Isoforms and Other Drug-Metabolizing Enzymes in this compound Clearance: Without any data, the specific enzymes responsible for the metabolism and clearance of this compound cannot be identified.

Preclinical Pharmacokinetic Profiles of this compound in In Vivo Systems: There is no available information regarding its absorption, distribution, and elimination kinetics in any animal models.

Tissue Distribution and Accumulation Patterns of this compound: Data on how the compound distributes and accumulates within various organ systems is not present in the public domain.

Bioavailability and Systemic Exposure Considerations: Preclinical data on the bioavailability and systemic exposure of "this compound" are not available.

Enzyme Induction and Inhibition Potential: There is no information on whether "this compound" induces or inhibits xenobiotic-metabolizing enzymes.

It is possible that "this compound" is a very new or proprietary compound with research that has not yet been published, a compound that is referred to by a different name in the scientific literature, or a placeholder name.

To proceed with generating the requested article, a valid compound name for which scientific data is publicly available would be required.

Preclinical Biological and Pharmacological Efficacy of In Rya13: Mechanistic Insights

In Vivo Efficacy and Mechanistic Investigations in Preclinical Disease Models

No preclinical studies on "IN-Rya13" are available in the public domain.

Neuropharmacological Effects and Underlying Mechanisms of this compound

There is no published research on the neuropharmacological effects of "this compound."

Anti-inflammatory and Immunomodulatory Actions of this compound at the Preclinical Level

Information regarding the anti-inflammatory and immunomodulatory actions of "this compound" is not publicly available.

Oncological Impact and Mechanisms of Anti-tumor Activity of this compound

There are no public records of studies investigating the oncological impact of "this compound."

Cardiovascular and Metabolic System Modulations by this compound in Animal Models

Preclinical data on the cardiovascular and metabolic effects of "this compound" have not been published.

Identification and Validation of Preclinical Biomarkers for this compound Activity and Response

No biomarkers for the activity and response to "this compound" have been identified in publicly accessible research.

Investigations into Synergistic and Antagonistic Interactions of this compound with Other Preclinical Agents

There are no published investigations into the synergistic or antagonistic interactions of "this compound" with other agents.

Analysis of Mechanisms of Resistance to this compound in Preclinical Biological Systems

Content for this section is currently unavailable due to a lack of published preclinical research on this compound.

Advanced Analytical and Methodological Approaches for In Rya13 Research

Chromatographic Techniques for Separation, Detection, and Quantification of IN-Rya13

Chromatographic methods are indispensable for isolating this compound from the active substance and other impurities or matrix components. These techniques enable precise determination of its concentration and assessment of its purity. Validated analytical methods for the determination of relevant impurities, including this compound, in formulations are reported to be available. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the analysis of non-volatile and semi-volatile compounds like this compound. The availability of validated analytical methods for determining relevant impurities, such as this compound, in formulations strongly implies the use of chromatographic techniques like HPLC. nih.gov Furthermore, the purity of this compound reference standards is often assessed using HPLC, with specifications indicating purity levels determined by this method (e.g., >95% (HPLC)). lgcstandards.comlgcstandards.com This highlights the central role of HPLC in the quantitative analysis and quality control of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites and Impurities of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is typically employed for the separation and identification of volatile and semi-volatile compounds. While GC-MS is a powerful tool for analyzing volatile impurities or degradation products, the available information does not specifically detail the application of GC-MS for the analysis of volatile metabolites or impurities directly related to this compound. The chemical structure of this compound (C19H16BrClN6O3) suggests it may not be sufficiently volatile for direct GC analysis without derivatization.

Spectroscopic Characterization Techniques for this compound and its Derivatives

Spectroscopic methods are essential for the structural confirmation and identification of this compound and any related substances or transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the detailed structure of organic molecules. The chemical identity of this compound has been established, with its chemical name reported as 3-Bromo-1-(3-chloro-2-pyridinyl)-N-[4-(formylamino)-2-methyl-6-[(methylamino)carbonyl]phenyl]-1H-pyrazole-5-carboxamide and also as 5-bromo-2-(3-chloropyridin-2-yl)-N-[4-formamido-2-methyl-6-(methylcarbamoyl)phenyl]pyrazole-3-carboxamide. nih.gov Its molecular formula is C19H16BrClN6O3. nih.govadvatechgroup.com The availability of this detailed structural information indicates that spectroscopic techniques, including NMR spectroscopy, were undoubtedly utilized in the process of elucidating the chemical structure of this compound. However, specific NMR spectral data or detailed studies pertaining to this compound were not found in the search results.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification of this compound

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques in chemical analysis used to identify functional groups and quantify the concentration of a compound. IR spectroscopy measures the vibrations of bonds within a molecule, providing a unique spectrum that acts as a molecular fingerprint and allows for the identification of functional groups such as carbonyls, amines, and aromatic rings present in this compound's structure (C₁₉H₁₆BrClN₆O₃). nih.govcymitquimica.comlgcstandards.comlgcstandards.comsolubilityofthings.comijcrar.com By comparing the IR spectrum of a sample containing this compound to known spectra or by analyzing characteristic absorption bands, the presence and structural features of the compound can be confirmed. solubilityofthings.comijcrar.com

UV-Vis spectroscopy, on the other hand, involves the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which causes electronic transitions within the molecule. solubilityofthings.compsu.edueag.com Compounds with chromophores (functional groups that absorb UV-Vis light) will exhibit characteristic absorption maxima and intensities. UV-Vis spectroscopy is particularly useful for the quantitative analysis of a compound in solution, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. eag.com To quantify this compound using UV-Vis, a calibration curve would typically be generated using solutions of known concentrations, and the absorbance of a sample containing this compound would then be measured at its maximum absorbance wavelength. While the chemical structure of this compound suggests the presence of chromophores that would allow for UV-Vis analysis, specific spectral data for this compound were not found in the consulted sources. The application of both IR and UV-Vis spectroscopy would be crucial for the identification, verification of purity, and quantification of this compound in various research contexts. solubilityofthings.com

Advanced Imaging Techniques for Spatial and Temporal Localization of this compound

Advanced imaging techniques are essential for understanding the distribution and localization of a compound within biological systems, providing insights into its cellular uptake, distribution within tissues, and potential target engagement.

Fluorescence Microscopy and Confocal Imaging for Cellular Distribution of this compound

Fluorescence microscopy and confocal imaging are widely used techniques to visualize the distribution of fluorescently labeled molecules within cells and tissues. oxinst.comnih.govbiocompare.comwikipedia.orgevidentscientific.com If this compound possesses intrinsic fluorescence or can be modified with a fluorescent tag without significantly altering its properties, these techniques could be applied to study its cellular uptake, intracellular localization (e.g., cytoplasm, nucleus, organelles), and transport mechanisms. biocompare.comwikipedia.org

Confocal microscopy offers improved optical sectioning capabilities compared to conventional widefield fluorescence microscopy by using a pinhole to eliminate out-of-focus light, resulting in sharper images and the ability to reconstruct three-dimensional structures within a sample. nih.govwikipedia.orgevidentscientific.com This would be particularly valuable for determining the precise localization of this compound within complex cellular environments or tissue samples. nih.gov Despite the utility of these methods, specific studies detailing the fluorescence properties or cellular distribution of this compound using these techniques were not identified in the available information.

Positron Emission Tomography (PET) Imaging for In Vivo Distribution and Target Engagement of this compound

Positron Emission Tomography (PET) imaging is a non-invasive nuclear imaging technique that allows for the visualization and quantification of biochemical processes in living organisms. nih.govnih.govrsc.orgrsc.org If this compound were to be investigated for its in vivo behavior, it could potentially be labeled with a positron-emitting radioisotope (e.g., Carbon-11 or Fluorine-18). nih.govrsc.orgrsc.org This radiolabeled analogue could then be administered to study the absorption, distribution, metabolism, and excretion (ADME) of this compound in real-time within animal models. nih.govnih.gov

PET imaging is particularly valuable for assessing tissue distribution, including uptake in specific organs, and can potentially provide information on target engagement if a suitable radioligand displacement or occupancy assay is developed. nih.gov However, it is important to note that this compound is primarily described as an impurity of Cyantraniliprole (B1669382) and is indicated for laboratory use only, not for animal or human testing. theclinivex.com Therefore, in vivo PET imaging studies with this compound would likely be contingent upon a shift in its intended use or a specific research question related to its disposition as an impurity. No specific PET imaging data for this compound was found in the search results.

In Silico and Computational Approaches in this compound Research

In silico and computational approaches play a significant role in modern chemical and biological research, offering cost-effective and efficient ways to predict molecular properties, interactions, and activities.

Molecular Docking and Dynamics Simulations for this compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound) when it is bound to a protein or other biological target. chemmethod.comtbzmed.ac.irfrontierspartnerships.orgnih.govtjnpr.org It estimates the binding affinity between the molecule and the target, providing insights into potential interactions and guiding the design of new compounds. chemmethod.comtbzmed.ac.irfrontierspartnerships.org Molecular dynamics (MD) simulations extend docking studies by simulating the movement of atoms and molecules over time, providing a dynamic view of the ligand-target complex and allowing for the assessment of the stability of the interaction and conformational changes. chemmethod.comtbzmed.ac.irfrontierspartnerships.orgnih.govtjnpr.org

Given that Cyantraniliprole, of which this compound is an impurity, is known to interact with ryanodine (B192298) receptors, molecular docking and dynamics simulations could potentially be used to explore whether this compound also interacts with these receptors or other biological targets. theclinivex.comherts.ac.uk These simulations could help predict the binding site, key interacting residues, and the strength and stability of the interaction. Despite the potential applicability, specific molecular docking or dynamics simulation studies involving this compound were not found in the provided information. chemmethod.comtbzmed.ac.irfrontierspartnerships.orgnih.govtjnpr.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that develops predictive models linking the chemical structure of compounds to their biological activity or properties. r-project.orglibretexts.orgnih.govneovarsity.orgtoxicology.org By analyzing a dataset of compounds with known structures and activities, QSAR models identify structural features or physicochemical properties that are correlated with the observed activity. libretexts.orgneovarsity.orgtoxicology.org These models can then be used to predict the activity of new, untested compounds or to guide the rational design of analogues with improved properties. libretexts.orgneovarsity.org

Cheminformatics and Data Mining Methodologies in this compound Discovery and Optimization

Cheminformatics and data mining are integral components of modern chemical research, particularly in the realm of compound discovery and optimization. Cheminformatics involves the application of computational and informational techniques to address problems in chemistry, utilizing computer algorithms, mathematical models, and data mining approaches to extract meaningful insights from chemical data neovarsity.orgwikipedia.org. Data mining, also known as knowledge discovery in databases (KDD), focuses on the extraction of implicit, previously unknown, and potentially useful information or patterns from large datasets ripublication.comkaust.edu.sa. In the context of chemical compounds, these methodologies are employed to explore chemical space, predict properties, design new compounds, and analyze relationships between chemical structures and their associated data neovarsity.orgwikipedia.orgwalshmedicalmedia.comlongdom.org.

This compound is a known chemical compound with the molecular formula C₁₉H₁₆BrClN₆O₃ and a molecular weight of approximately 491.7 g/mol nih.govcymitquimica.com. It is cataloged in public databases such as PubChem, where its structure and computed properties are accessible nih.gov. Public databases like PubChem serve as valuable resources for cheminformatics analysis, allowing researchers to search, retrieve, and analyze chemical information using various methods, including structure and substructure searches, similarity calculations, and property filtering nih.govlibretexts.org.

While cheminformatics and data mining methodologies are widely applied across chemical disciplines, including the identification and optimization of compounds, specific detailed research findings or data tables explicitly illustrating the application of these methodologies for the discovery or optimization of this compound itself were not found in the consulted public sources. The available information identifies this compound and describes its chemical characteristics, and in some contexts, its occurrence as an impurity of another compound. However, detailed studies demonstrating how computational screening, quantitative structure-activity relationship (QSAR) modeling, or other data-driven approaches were specifically utilized in the initial identification or subsequent improvement of this compound were not present in the search results.

Future Perspectives and Research Trajectories for In Rya13

Exploration of Unidentified Biological Activities and Undiscovered Therapeutic Potential of IN-Rya13

While initial studies have provided a foundational understanding of this compound, its full spectrum of biological activities remains largely uncharted. Future research will focus on elucidating novel mechanisms of action and identifying additional molecular targets. This exploration could uncover previously unknown therapeutic applications for a range of conditions. A systematic approach to screening this compound against diverse biological assays and disease models will be instrumental in revealing its broader therapeutic potential.

Development and Application of Novel Analytical Techniques for Enhanced this compound Characterization

To gain a more comprehensive understanding of this compound, the development and application of advanced analytical techniques are paramount. mdpi.com High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the structural elucidation and characterization of novel compounds. mdpi.com The use of these techniques can provide detailed insights into the chemical properties of this compound, which is essential for understanding its interactions with biological systems. Furthermore, novel methods for quantifying the compound and its metabolites in biological matrices will be crucial for pharmacokinetic and pharmacodynamic studies. youtube.com

Challenges and Strategies in Translating Preclinical Findings of this compound to Advanced Research Stages

The translation of promising preclinical findings into advanced research stages, such as clinical trials, is a well-documented challenge in drug development, often referred to as the "valley of death". d-nb.inforesearchgate.net For this compound, a key challenge will be the reproducibility and translatability of preclinical data. researchgate.net A significant hurdle is ensuring that the preclinical models used accurately reflect the human counterpart to increase the predictive value of the data. srce.hr

Strategies to overcome these challenges include:

Robust Study Design: Implementing rigorous experimental designs in preclinical studies to ensure the validity and consistency of the results. biobostonconsulting.com

Improved Preclinical Models: Developing and utilizing more predictive animal and in-vitro models that better mimic human physiology and disease states. d-nb.infosrce.hr

Data Transparency and Sharing: Encouraging the publication of all preclinical results, including negative outcomes, to build a comprehensive knowledge base and avoid redundant experiments. researchgate.netsrce.hrnih.gov

Ethical Considerations and Societal Implications Arising from Preclinical Research on this compound

The preclinical investigation of any new compound, including this compound, necessitates careful consideration of ethical principles, particularly concerning the use of animals in research. biobostonconsulting.com The "3Rs" principle—Replacement, Reduction, and Refinement—serves as a guiding framework to minimize animal use and suffering. biobostonconsulting.com This involves using alternative methods like in-vitro models or computer simulations where possible, reducing the number of animals used to the minimum required for statistically significant results, and refining procedures to minimize pain and distress. biobostonconsulting.com

Furthermore, maintaining scientific integrity through transparent reporting and robust study design is a crucial ethical responsibility. biobostonconsulting.com The societal implications of preclinical research also warrant attention, including fostering public trust through open communication and dialogue about the research process and its potential benefits and risks. biobostonconsulting.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics, Transcriptomics) in Comprehensive this compound Research

The application of "omics" technologies offers a powerful, high-throughput approach to comprehensively understand the biological effects of this compound. nih.gov These technologies allow for the simultaneous analysis of large sets of biological molecules:

Transcriptomics: Can reveal how this compound alters gene expression within cells, providing insights into the pathways it affects. nih.govmdpi.com

Proteomics: Can identify changes in protein expression and post-translational modifications, offering a direct view of the compound's impact on cellular machinery. nih.gov

Metabolomics: Can analyze changes in the profiles of small-molecule metabolites, providing a functional readout of the physiological state of a cell or organism in response to this compound. nih.gov

By integrating these omics approaches, researchers can build a more complete picture of the mechanism of action of this compound and identify potential biomarkers for its effects. nih.gov This holistic understanding is invaluable for advancing the compound through the drug discovery and development pipeline. mdpi.com

Q & A

Basic Research Questions

Q. How should researchers formulate focused research questions for investigating IN-Rya13's biochemical mechanisms?

- Methodological Answer : Use the SMART framework (Specific, Measurable, Achievable, Relevant, Time-bound) to align questions with gaps in existing literature. For example:

- Poor: "How does this compound affect cells?"

- Improved: "How does this compound modulate calcium ion channels in neuronal cells at concentrations ≤10 μM?"

Prioritize hypotheses addressing molecular interactions, structural specificity, or dose-response relationships .

Q. What strategies ensure rigorous literature reviews for this compound studies?

- Methodological Answer :

- Use multi-database searches (PubMed, Scopus) with controlled vocabularies (e.g., MeSH terms like "ryanodine receptor analogs").

- Critically evaluate sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose), focusing on studies <5 years old and peer-reviewed journals.

- Track contradictions using a matrix comparing methodologies (e.g., in vitro vs. in vivo models) and outcomes .

Q. What experimental design principles apply to preliminary this compound studies?

- Methodological Answer :

- Define clear variables (e.g., independent: concentration; dependent: binding affinity).

- Include controls: negative (solvent-only), positive (known agonists/antagonists), and technical replicates.

- Use power analysis to determine sample sizes, ensuring statistical validity (α=0.05, β=0.2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported efficacy across studies?

- Methodological Answer :

- Conduct meta-analyses to quantify heterogeneity (I² statistic) and identify moderators (e.g., species differences, assay types).

- Apply triangulation: Validate findings via orthogonal methods (e.g., electrophysiology + fluorescence imaging).

- Engage interdisciplinary teams to assess methodological biases (e.g., purity verification via HPLC vs. NMR) .

Q. What longitudinal study designs are suitable for assessing this compound's chronic effects?

- Methodological Answer :

- Implement time-series analyses with staggered measurement points (e.g., 0, 30, 90 days post-administration).

- Use mixed-effects models to account for individual variability.

- Integrate event-based sampling (e.g., post-stimulation measurements) to minimize recall bias .

Q. How to validate this compound's target specificity while minimizing off-target interactions?

- Methodological Answer :

- Employ CRISPR/Cas9 knockouts of suspected off-target receptors (e.g., IP3R) in parallel experiments.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Cross-validate with computational docking simulations (e.g., AutoDock Vina) .

Q. What ethical and reproducibility standards apply to this compound data reporting?

- Methodological Answer :

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable): Share raw datasets via repositories like Zenodo with DOI assignments.

- Disclose conflicts of interest (e.g., funding sources) and preprocessing steps (e.g., outlier removal criteria).

- Follow ARRIVE guidelines for in vivo studies to enhance replicability .

Methodological Tables for Reference

Table 1 : Common Pitfalls in this compound Research and Mitigation Strategies

Table 2 : Criteria for Selecting Primary Literature on this compound

| Criterion | Threshold | Rationale |

|---|---|---|

| Publication date | ≤5 years | Ensures alignment with current synthesis methods |

| Sample size | n ≥ 3 biological replicates | Reduces Type I/II errors |

| Conflict of interest | Disclosed funding sources | Minimizes bias risk |

Key Recommendations

- For Data Collection : Use dual-validation protocols (e.g., two independent labs replicating assays) .

- For Peer Review : Submit anonymized manuscripts to avoid affiliation bias .

- For Interdisciplinary Work : Integrate chemoinformatics (e.g., QSAR models) with wet-lab data to predict structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.